
Copper;indium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-indium compounds, particularly copper-indium alloys, are of significant interest due to their unique physical and chemical properties. These compounds are often used in various industrial applications, including electronics and photovoltaics. Copper-indium alloys form intermetallic compounds that exhibit unique characteristics, making them valuable in specialized applications .
Méthodes De Préparation
Copper-indium compounds can be synthesized through various methods. One common method involves the elemental deposition of copper and indium layers, followed by a compound formation process. This method does not involve the use of hazardous gases and results in the formation of copper-indium compounds with proper stoichiometry and grain sizes . Industrial production methods often involve high-temperature processes to ensure the formation of desired intermetallic phases .
Analyse Des Réactions Chimiques
Copper-indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the selenization of copper-indium layers to form copper-indium diselenide involves a reaction with hydrogen selenide gas at elevated temperatures . Common reagents used in these reactions include hydrogen selenide and other chalcogenides. The major products formed from these reactions are often intermetallic compounds with unique structural properties .
Applications De Recherche Scientifique
Copper-indium compounds have a wide range of scientific research applications. In the field of photovoltaics, copper-indium gallium selenide (CIGS) solar cells have gained significant attention due to their high efficiency and stability . These compounds are also used in the electronics industry as lead-free solders and in the production of thin-film transistors . Additionally, copper-indium compounds are being explored for their potential use in biomedical applications, including drug delivery and imaging .
Mécanisme D'action
The mechanism of action of copper-indium compounds involves their interaction with various molecular targets and pathways. For example, in photovoltaic applications, copper-indium compounds act as efficient light absorbers, converting sunlight into electrical energy through the generation of electron-hole pairs . In biomedical applications, these compounds can interact with cellular components, leading to targeted drug delivery and imaging .
Comparaison Avec Des Composés Similaires
Copper-indium compounds can be compared with other similar compounds, such as copper-gallium and copper-silver alloys. While copper-gallium compounds also exhibit unique properties, copper-indium compounds are often preferred for their superior stability and efficiency in photovoltaic applications . Copper-silver alloys, on the other hand, are commonly used in electronics due to their excellent electrical conductivity . The unique combination of properties in copper-indium compounds makes them valuable in a wide range of applications.
Similar Compounds::- Copper-gallium compounds
- Copper-silver alloys
- Indium-tin compounds
Propriétés
Numéro CAS |
12053-87-1 |
|---|---|
Formule moléculaire |
CuIn |
Poids moléculaire |
178.36 g/mol |
Nom IUPAC |
copper;indium |
InChI |
InChI=1S/Cu.In |
Clé InChI |
HVMJUDPAXRRVQO-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



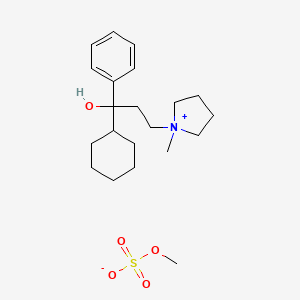
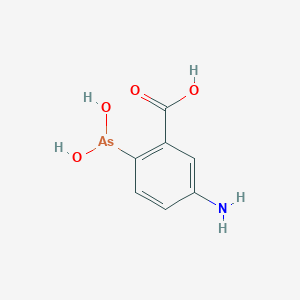
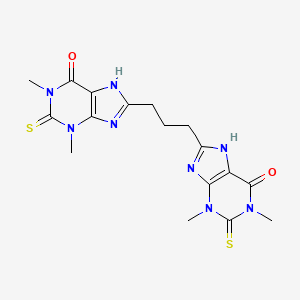
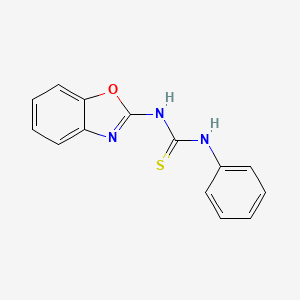


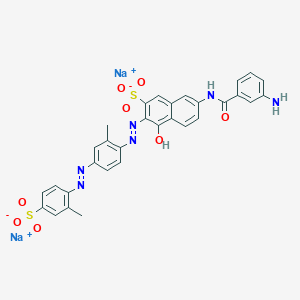
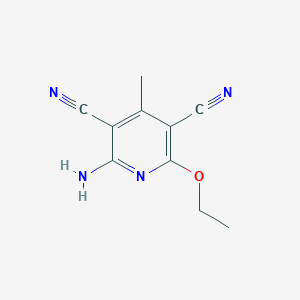
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)

